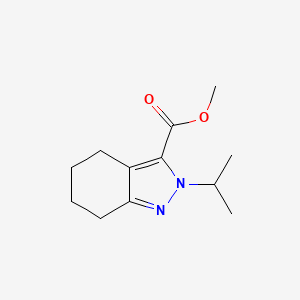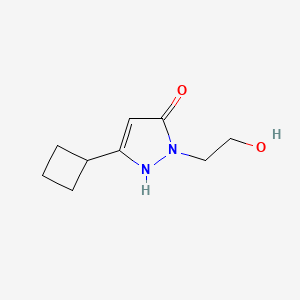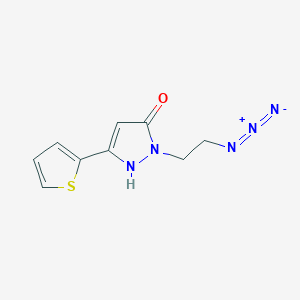![molecular formula C13H14ClN3 B1484066 1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2097968-64-2](/img/structure/B1484066.png)
1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Descripción general
Descripción
1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (hereafter referred to as “CPP”) is a synthetic compound of pyridine and chloroethyl groups. CPP is a heterocyclic organic compound that is used in a variety of scientific applications such as drug discovery, medicinal chemistry, and biochemistry. CPP is a versatile compound with a wide range of applications due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is part of a broader family of pyrazole derivatives. Research has delved into synthesizing and characterizing such compounds, exploring their structural nuances through various spectroscopic techniques and theoretical calculations. For example, studies have synthesized pyrazole derivatives and analyzed them using methods like NMR, IR spectroscopy, and HRMS analyses. Molecular structures have been studied through X-ray diffraction and compared with density-functional-theory (DFT) calculations. Such detailed analyses help in understanding the stability and tautomeric forms of these compounds, providing insights into their chemical behavior and potential applications (Shen et al., 2012).
Biomedical Applications
The pyrazolo[3,4-b]pyridine family, to which this compound belongs, has been extensively studied for its biomedical applications. These compounds are noted for their diversity in substituents and have been synthesized using various methods. Their biomedical applications are significant, as over 300,000 derivatives have been reported, indicating a broad spectrum of potential therapeutic uses. The compounds have been analyzed for their structural diversity and the synthetic methods employed, indicating a rich field of study with numerous possible healthcare implications (Donaire-Arias et al., 2022).
Catalytic and Chemical Applications
Compounds within the pyrazole family have also been studied for their catalytic properties. Research has focused on synthesizing unsymmetrical metal complexes derived from pyrazole and pyridine and examining their role as catalysts in reactions like ethylene oligomerization. The structure of these compounds, along with the reaction conditions such as solvent, co-catalyst, and catalyst/complex ratio, significantly influences their catalytic behavior. Such studies indicate the potential of these compounds in industrial applications, where they could serve as catalysts in various chemical reactions, enhancing efficiency and outcome (Nyamato et al., 2014).
Propiedades
IUPAC Name |
1-(2-chloroethyl)-3-pyridin-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-7-9-17-12-6-3-4-10(12)13(16-17)11-5-1-2-8-15-11/h1-2,5,8H,3-4,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNPJKGTSZURFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C3=CC=CC=N3)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483992.png)






![2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1484004.png)
![(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1484005.png)
